3-(3-Chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(3-Chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that contains both a thiophene and a pyrazole ring. The presence of these rings makes it an interesting compound for various chemical and biological applications. The thiophene ring is known for its stability and electronic properties, while the pyrazole ring is often found in compounds with biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the thiophene and pyrazole rings followed by their coupling. One common method involves the halogenation of thiophene to introduce the chlorine atom, followed by the formation of the pyrazole ring through cyclization reactions. The final step involves coupling the two rings under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the coupling of the thiophene and pyrazole rings. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The chlorine atom in the thiophene ring can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
3-(3-Chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(3-Bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine: Similar structure but with a bromine atom instead of chlorine.
3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine: Contains an iodine atom instead of chlorine.
3-(3-Methylthiophen-2-yl)-1-methyl-1H-pyrazol-5-amine: Has a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 3-(3-Chlorothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C8H8ClN3S |
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Molecular Weight |
213.69 g/mol |
IUPAC Name |
5-(3-chlorothiophen-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H8ClN3S/c1-12-7(10)4-6(11-12)8-5(9)2-3-13-8/h2-4H,10H2,1H3 |
InChI Key |
DSYFBINXWHLXPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CS2)Cl)N |
Origin of Product |
United States |
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